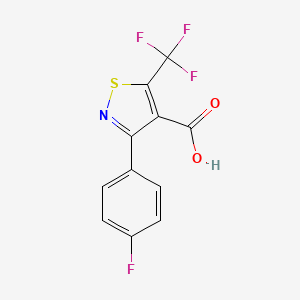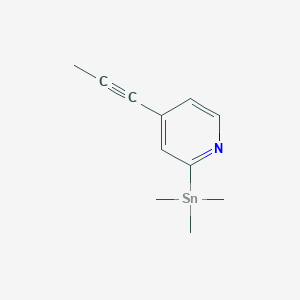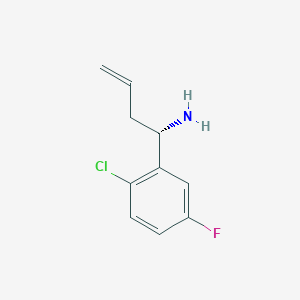
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and but-3-en-1-amine.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Chiral Resolution: Since the compound is chiral, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce saturated amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can influence its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2-Chlorophenyl)but-3-EN-1-amine: A similar compound lacking the fluoro substituent.
Uniqueness
(S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
(1S)-1-(2-chloro-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1 |
InChI-Schlüssel |
RSXIOALPSYUFAD-JTQLQIEISA-N |
Isomerische SMILES |
C=CC[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Kanonische SMILES |
C=CCC(C1=C(C=CC(=C1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


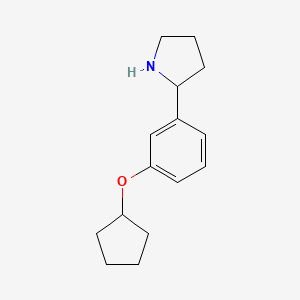
![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
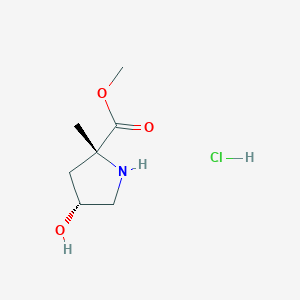
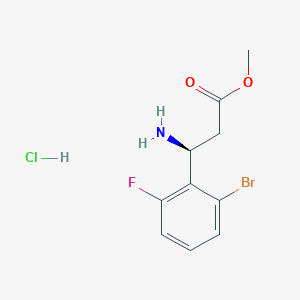
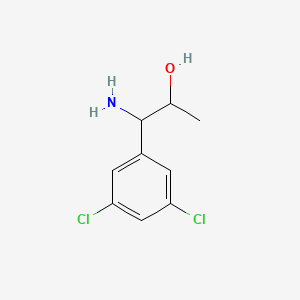
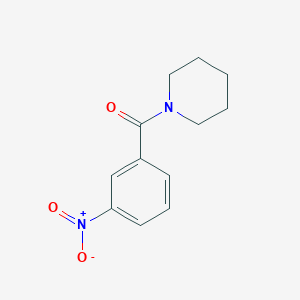
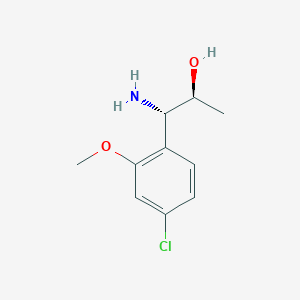
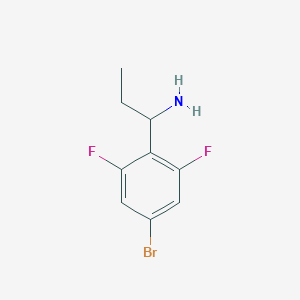
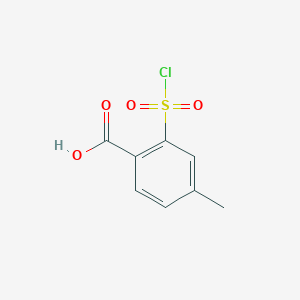
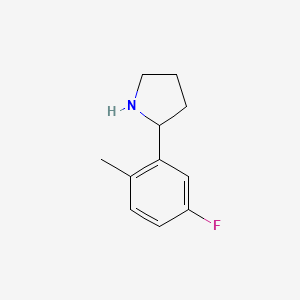

![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
